molecular formula C12H18N2O2S B2751086 3-((Piperidin-1-ylsulfonyl)methyl)aniline CAS No. 1094912-73-8

3-((Piperidin-1-ylsulfonyl)methyl)aniline

Cat. No.: B2751086
CAS No.: 1094912-73-8
M. Wt: 254.35
InChI Key: ANNNZTYNARANKP-UHFFFAOYSA-N
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Description

3-((Piperidin-1-ylsulfonyl)methyl)aniline is a chemical compound that features a piperidine ring attached to a sulfonyl group, which is further connected to a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Piperidin-1-ylsulfonyl)methyl)aniline typically involves the reaction of piperidine with sulfonyl chloride to form piperidin-1-ylsulfonyl chloride. This intermediate is then reacted with aniline in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-((Piperidin-1-ylsulfonyl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Piperidin-1-ylsulfonyl)methyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Piperidin-1-ylsulfonyl)methyl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-ylsulfonyl)aniline
  • 4-(Morpholin-4-ylsulfonyl)aniline
  • N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

3-((Piperidin-1-ylsulfonyl)methyl)aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine ring and the aniline moiety allows for diverse functionalization and interaction with various biological targets .

Properties

IUPAC Name

3-(piperidin-1-ylsulfonylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-12-6-4-5-11(9-12)10-17(15,16)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNNZTYNARANKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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